![molecular formula C18H20N2O6S B7713105 N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide, also known as BDDA, is a chemical compound with potential therapeutic applications. It is a sulfonamide-based molecule which has shown promising results in scientific research for various applications. In
Mecanismo De Acción
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound induces apoptosis in cancer cells, leading to their death. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme which is involved in the inflammatory response. By inhibiting COX-2, this compound reduces inflammation, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the aggregation of amyloid beta peptide, a hallmark of Alzheimer's disease, making it a potential candidate for the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting the activity of CAIX. In inflammatory cells, this compound reduces inflammation by inhibiting the activity of COX-2. Additionally, this compound has been shown to inhibit the aggregation of amyloid beta peptide, a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide is its potent activity against cancer cells, making it a potential candidate for the treatment of cancer. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are a number of future directions for the study of N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide. One potential direction is the development of more efficient synthesis methods for this compound, which may increase its availability for research and potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, which may lead to the development of more potent and specific inhibitors of CAIX and COX-2. Finally, more studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-ethoxyphenylacetic acid with thionyl chloride, followed by the reaction with potassium hydroxide to form the corresponding acid chloride. This acid chloride is then reacted with N-(benzo[d][1,3]dioxol-5-ylmethyl)amine to form the desired product, this compound.
Aplicaciones Científicas De Investigación
N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has been studied for its neuroprotective effects, showing potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-2-ethoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-3-24-16-7-5-14(9-15(16)20-12(2)21)27(22,23)19-10-13-4-6-17-18(8-13)26-11-25-17/h4-9,19H,3,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIKBZFYCWPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenoxy)-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7713023.png)
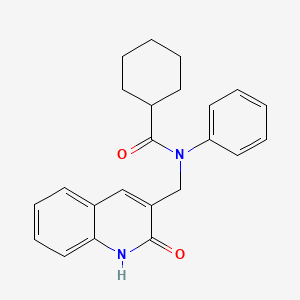
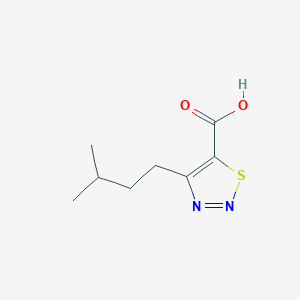
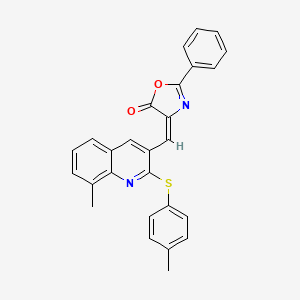
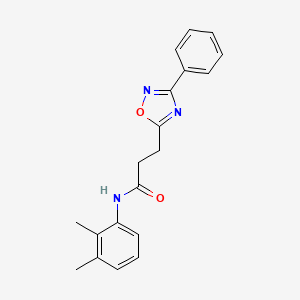
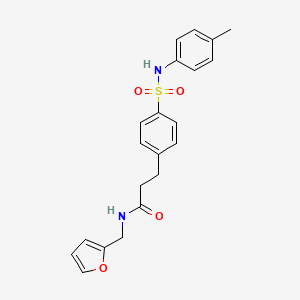
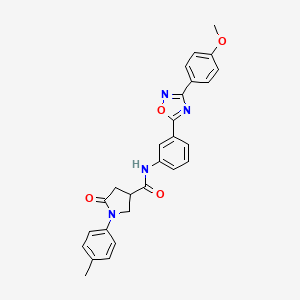
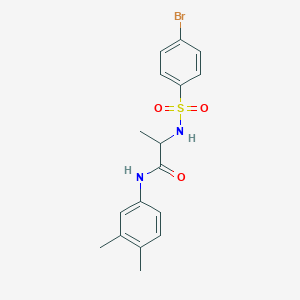
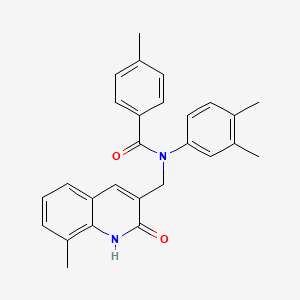
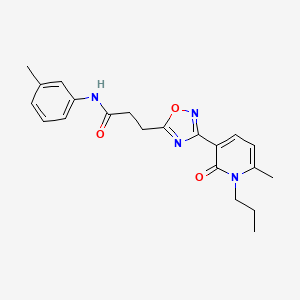
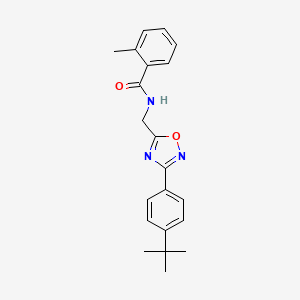
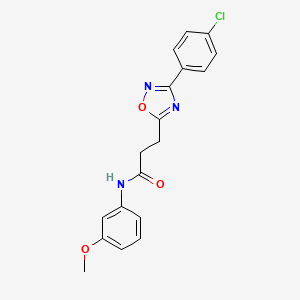
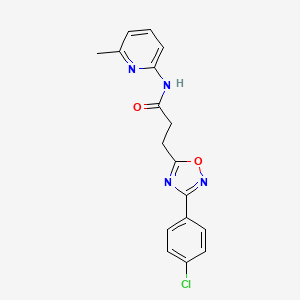
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)